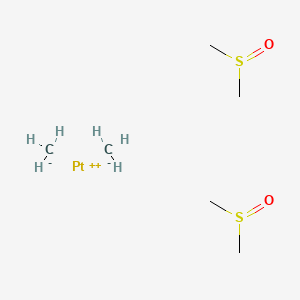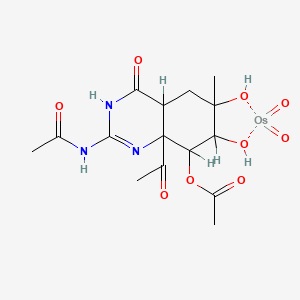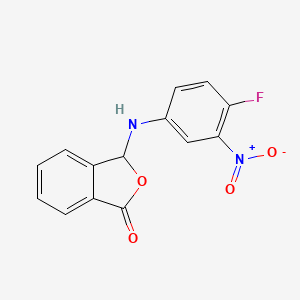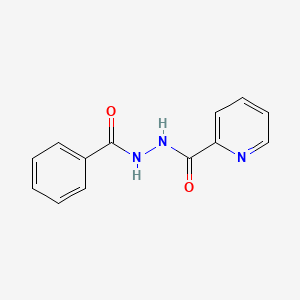
n'-Benzoylpyridine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n’-Benzoylpyridine-2-carbohydrazide is a chemical compound with the molecular formula C₁₃H₁₁N₃O₂. It is a derivative of pyridine and is known for its potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of a benzoyl group attached to the pyridine ring, along with a carbohydrazide functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n’-Benzoylpyridine-2-carbohydrazide typically involves the reaction of 2-benzoylpyridine with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The general reaction scheme is as follows:
2-Benzoylpyridine+Hydrazine Hydrate→n’-Benzoylpyridine-2-carbohydrazide
Industrial Production Methods: Industrial production of n’-Benzoylpyridine-2-carbohydrazide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: n’-Benzoylpyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
n’-Benzoylpyridine-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit specific enzymes and receptors.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of n’-Benzoylpyridine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, it can interact with cellular receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
2-Benzoylpyridine: A related compound with similar structural features but lacking the carbohydrazide group.
Pyridine-2-carbohydrazide: Another similar compound with a carbohydrazide group but without the benzoyl group.
Comparison: n’-Benzoylpyridine-2-carbohydrazide is unique due to the presence of both the benzoyl and carbohydrazide groups, which confer distinct chemical and biological properties. Compared to 2-benzoylpyridine, it has enhanced reactivity and potential for forming metal complexes. Compared to pyridine-2-carbohydrazide, it has additional functional groups that can participate in various chemical reactions, making it more versatile for different applications.
Propiedades
Número CAS |
54571-23-2 |
|---|---|
Fórmula molecular |
C13H11N3O2 |
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
N'-benzoylpyridine-2-carbohydrazide |
InChI |
InChI=1S/C13H11N3O2/c17-12(10-6-2-1-3-7-10)15-16-13(18)11-8-4-5-9-14-11/h1-9H,(H,15,17)(H,16,18) |
Clave InChI |
SMNVYDVFDKEASB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


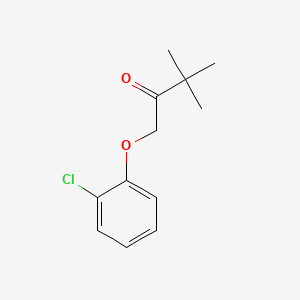

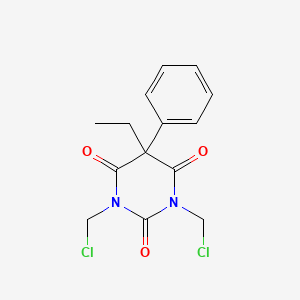
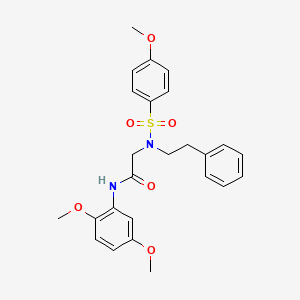

![4-[3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzene-1,2-diol](/img/structure/B14160136.png)


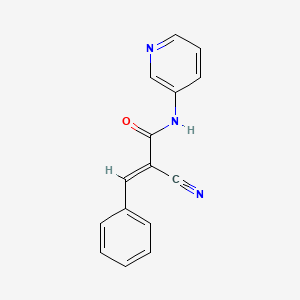
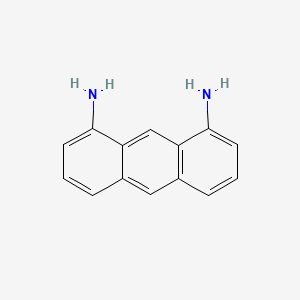
![1-{[Benzyl(5-chloro-2-hydroxy-3-methylbenzyl)amino]methyl}naphthalen-2-ol](/img/structure/B14160161.png)
